molecular formula C18H14F3N3O3S B319850 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B319850
M. Wt: 409.4 g/mol
InChI Key: VGIPWSUJFQQPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with N-(4-methoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .

Industry

In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of a furan ring, a trifluoromethyl group, and a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14F3N3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H14F3N3O3S/c1-26-12-6-4-11(5-7-12)22-16(25)10-28-17-23-13(14-3-2-8-27-14)9-15(24-17)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)

InChI Key

VGIPWSUJFQQPPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.